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molecular formula C8H7BrO3S B8813324 Ethyl 4-bromo-2-formylthiophene-3-carboxylate

Ethyl 4-bromo-2-formylthiophene-3-carboxylate

Cat. No. B8813324
M. Wt: 263.11 g/mol
InChI Key: RFSWZPUXXZJIDN-UHFFFAOYSA-N
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Patent
US09273068B2

Procedure details

4-Bromo-2-formyl-thiophene-3-carboxylic acid ethyl ester (1.0 g, 3.8 mmol), NH2NH2.H2O (0.27 g, 4.58 mmol) and 20 mL of EtOH were refluxed under nitrogen for 5 h. The reaction mixture was cooled and precipitate formed, then filtered to give the title compound (0.2 g, yield: 23%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.27 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
23%

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[C:10]([Br:11])=[CH:9][S:8][C:7]=1[CH:12]=O)=O)C.[NH2:14][NH2:15].O>CCO>[Br:11][C:10]1[C:6]2[C:4](=[O:3])[NH:15][N:14]=[CH:12][C:7]=2[S:8][CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)OC(=O)C1=C(SC=C1Br)C=O
Name
Quantity
0.27 g
Type
reactant
Smiles
NN.O
Name
Quantity
20 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
precipitate formed
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
BrC1=CSC=2C=NNC(C21)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.2 g
YIELD: PERCENTYIELD 23%
YIELD: CALCULATEDPERCENTYIELD 22.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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